4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid
CAS No.: 2096339-19-2
Cat. No.: VC11686259
Molecular Formula: C10H11BF3NO4S
Molecular Weight: 309.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096339-19-2 |
|---|---|
| Molecular Formula | C10H11BF3NO4S |
| Molecular Weight | 309.07 g/mol |
| IUPAC Name | [4-(cyclopropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2 |
| Standard InChI Key | SYAZEHHNBCETRG-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
-
A phenyl ring serving as the central aromatic scaffold.
-
A boronic acid group (-B(OH)) enabling participation in Suzuki-Miyaura cross-coupling reactions .
-
A trifluoromethyl group (-CF) at the ortho position, conferring electron-withdrawing effects that modulate electronic density and steric bulk .
-
A cyclopropylsulfamoyl group (-SONH-CH) at the para position, introducing both hydrogen-bonding capacity and conformational rigidity .
Table 1: Estimated Physicochemical Properties
Synthetic Strategies
Retrosynthetic Analysis
The synthesis can be conceptualized through three key steps:
-
Introduction of the trifluoromethyl group: Electrophilic trifluoromethylation using Umemoto’s reagent or CFCu intermediates .
-
Sulfamoylation: Reaction of a para-aminophenylboronic acid intermediate with cyclopropylsulfonyl chloride .
-
Boronic acid installation: Miyaura borylation of a halogenated precursor using bis(pinacolato)diboron .
Hypothetical Synthetic Pathway
-
Starting Material: 2-Bromo-4-nitrobenzotrifluoride.
-
Borylation:
-
Nitro Reduction:
-
Catalytic hydrogenation (H, Pd/C) to 2-(trifluoromethyl)-4-aminophenylboronic acid.
-
-
Sulfamoylation:
-
Purification:
-
Column chromatography (silica gel, EtOAc/hexanes).
-
Table 2: Critical Reaction Optimization Parameters
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Miyaura Borylation | Catalyst loading, solvent, temperature | Pd(dppf)Cl (5 mol%), THF, 80°C |
| Sulfamoylation | Base, stoichiometry, reaction time | Pyridine (2 equiv), 12 h, RT |
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables aryl-aryl bond formation. Electron-withdrawing -CF and -SONH groups may necessitate optimized conditions:
Stability Considerations
-
Boronic Acid Protodeboronation: Likely suppressed by ortho-CF group due to steric protection .
-
Sulfamoyl Hydrolysis: Stable under neutral conditions but susceptible to strong acids/bases .
Challenges and Future Directions
-
Synthetic Complexity: Multi-step synthesis requires careful optimization to avoid boronic acid decomposition.
-
Biological Screening: Limited data on bioavailability; prodrug strategies (e.g., pinacol esterification) may improve permeability .
-
Computational Modeling: DFT studies to predict reactivity and binding modes in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume